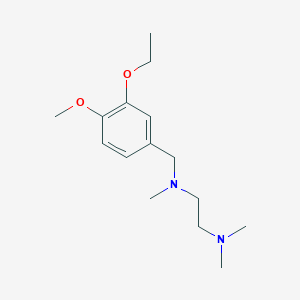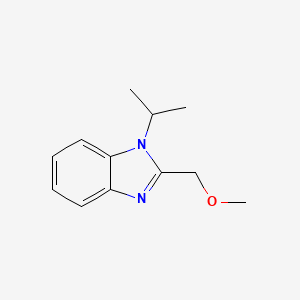
N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride, also known as NBHC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative that is synthesized by the condensation of 4-nitrobenzaldehyde with hydrazinecarboximidohydrazide in the presence of hydrochloric acid. NBHC has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell proliferation and survival. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately to cell death.
Biochemical and physiological effects:
In addition to its cytotoxic activity, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been found to exhibit a range of interesting biochemical and physiological effects. For example, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been shown to induce the formation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to cell death. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition may have implications for the treatment of diseases such as arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is its relatively simple synthesis method, which makes it easy to obtain in large quantities. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride in laboratory experiments. For example, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is highly toxic and must be handled with care. In addition, the mechanism of action of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride. One area of interest is in the development of new cancer treatments based on N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride and related compounds. Researchers are also interested in further exploring the mechanism of action of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride and its effects on various cellular processes. In addition, there may be potential applications for N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride in the treatment of other diseases, such as arthritis and neurodegenerative disorders. Overall, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is a promising compound that has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
The synthesis of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride involves the condensation of 4-nitrobenzaldehyde with hydrazinecarboximidohydrazide in the presence of hydrochloric acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been found to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the ability of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4.ClH/c16-15(19-17-9-11-1-5-13(6-2-11)21(23)24)20-18-10-12-3-7-14(8-4-12)22(25)26;/h1-10H,(H3,16,19,20);1H/b17-9-,18-10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBRCXQLXQOUOO-DIRHCNHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\N/C(=N/N=C\C2=CC=C(C=C2)[N+](=O)[O-])/N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)


![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)